2-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
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Overview
Description
2-[(2-CHLOROPHENYL)HYDRAZIDO]-4-OXO-N-PHENYL-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazine derivatives This compound is characterized by its unique structure, which includes a thiazine ring, a hydrazido group, and a chlorophenyl group
Preparation Methods
The synthesis of 2-[(2-CHLOROPHENYL)HYDRAZIDO]-4-OXO-N-PHENYL-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of 2-chlorophenylhydrazine from 2-chloroaniline through a diazotization reaction followed by reduction and hydrolysis . This intermediate is then reacted with appropriate reagents to form the final thiazine derivative. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
2-[(2-CHLOROPHENYL)HYDRAZIDO]-4-OXO-N-PHENYL-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include methanesulfonic acid, sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2-CHLOROPHENYL)HYDRAZIDO]-4-OXO-N-PHENYL-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2-CHLOROPHENYL)HYDRAZIDO]-4-OXO-N-PHENYL-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-[(2-CHLOROPHENYL)HYDRAZIDO]-4-OXO-N-PHENYL-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE include other thiazine derivatives and hydrazido compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example, thiazole derivatives have been studied for their diverse biological activities, including antitumor and cytotoxic effects
Properties
Molecular Formula |
C18H15ClN4O3S |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
(2Z)-2-[(2-chlorobenzoyl)hydrazinylidene]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C18H15ClN4O3S/c19-13-9-5-4-8-12(13)16(25)22-23-18-21-15(24)10-14(27-18)17(26)20-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,20,26)(H,22,25)(H,21,23,24) |
InChI Key |
DTYVVPGOGKBTKJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(S/C(=N\NC(=O)C2=CC=CC=C2Cl)/NC1=O)C(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1C(SC(=NNC(=O)C2=CC=CC=C2Cl)NC1=O)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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